![molecular formula C₂₀H₂₉N₃O₇S₃ B1145122 N-Methylsulfonyl Dofetilide CAS No. 937195-03-4](/img/new.no-structure.jpg)
N-Methylsulfonyl Dofetilide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Methylsulfonyl Dofetilide, also known as this compound, is a useful research compound. Its molecular formula is C₂₀H₂₉N₃O₇S₃ and its molecular weight is 519.66. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Pharmacokinetics
Parameter | Value |
---|---|
Absorption | Approximately 100% |
Bioavailability | 92% |
Volume of Distribution | 3.3 L/kg |
Protein Binding | 60-70% |
Half-life | 8-10 hours |
Elimination | Renal (80%), Hepatic (10%) |
Atrial Fibrillation and Flutter
N-Methylsulfonyl Dofetilide has been primarily studied for its efficacy in treating atrial fibrillation and flutter. Clinical trials have demonstrated that dofetilide can convert these arrhythmias to NSR in approximately 30% of cases. The SAFIRE-D study showed that patients receiving dofetilide had a significantly higher probability of achieving and maintaining NSR compared to placebo .
Efficacy Data from Clinical Trials:
Study | Dofetilide Dose | Conversion Rate to NSR | 6-Month Maintenance Rate |
---|---|---|---|
SAFIRE-D | 500 mcg BID | 32% | 58% |
EMERALD | 250 mcg BID | 29% | 51% |
Safety Profile
While dofetilide is effective, it also carries risks, particularly torsades de pointes, which occurred in about 1.2-3.3% of treated patients . The DIAMOND trials provided reassurance regarding its safety in high-risk populations with structural heart disease, indicating no increase in mortality associated with dofetilide use .
Adverse Effects
Common adverse effects associated with this compound include:
- Torsades de Pointes
- Headaches
- Dizziness
- Fatigue
Case Study 1: Efficacy in Congestive Heart Failure Patients
In the DIAMOND-CHF study involving patients with congestive heart failure, dofetilide was shown to reduce the rate of hospitalization for worsening heart failure compared to placebo (30% vs. 38%). This finding underscores its potential utility in managing arrhythmias within this vulnerable population .
Case Study 2: Use with Implantable Cardioverter Defibrillators
A study demonstrated that intravenous dofetilide significantly decreased defibrillation thresholds in patients undergoing defibrillator implantation, indicating its potential role as an adjunct therapy in patients requiring device-based management for arrhythmias .
属性
CAS 编号 |
937195-03-4 |
---|---|
分子式 |
C₂₀H₂₉N₃O₇S₃ |
分子量 |
519.66 |
同义词 |
N-[4-[2-[Methyl[2-[4-[(methylsulfonyl)amino]phenyl]ethyl]amino]ethoxy]phenyl]-N-(methylsulfonyl)-methanesulfonamide; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。